[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE
Description
(2,4-Dimethylphenyl)methylamine is a secondary amine characterized by a 2,4-dimethylphenylmethyl group and a 1-methoxypropan-2-yl substituent. The 2,4-dimethylphenyl group contributes steric bulk and lipophilicity, while the methoxypropan-2-yl moiety introduces polarity due to the ether oxygen. This balance of hydrophobic and hydrophilic features may render it useful in pharmaceutical intermediates or agrochemical formulations.
Structural determination methods, such as X-ray crystallography refined via SHELX software (), could elucidate its conformation and intermolecular interactions.
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-13(11(2)7-10)8-14-12(3)9-15-4/h5-7,12,14H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFNFZYVYYALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE typically involves the reaction of 2,4-dimethylbenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Features | Potential Applications |
|---|---|---|---|
| (2,4-Dimethylphenyl)methylamine | 2,4-Dimethylphenyl, methoxypropan-2-yl | Secondary amine, ether, aromatic | Pharma intermediates, agrochemicals |
| Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate () | Pyridinyl, cyano, pyrimidinyl | Conjugated system, multiple H-bond acceptors | Antiviral agents, enzyme inhibitors |
| 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol () | Methoxyphenyl, ethanolamine, hydroxyl | Tertiary amine, phenolic hydroxyl | Bronchodilators, β-adrenergic agonists |
| Triisopropanolamine () | Tris(2-hydroxypropyl)amine | Tertiary amine, hydroxyl groups | Surfactants, corrosion inhibitors |
Key Observations
However, it is less polar than hydroxyl-containing analogs like Compound A (), which exhibit stronger hydrogen-bonding capacity. The 2,4-dimethylphenyl group increases lipophilicity relative to pyridinyl or pyrimidinyl substituents (), suggesting better membrane permeability in biological systems.
Steric and Electronic Influences: The dimethylphenyl group introduces significant steric hindrance, which may slow nucleophilic reactions at the amine center compared to less hindered analogs (e.g., triisopropanolamine). The methoxy ether’s electron-donating effect could stabilize adjacent positive charges, contrasting with electron-withdrawing groups like cyano or pyridinyl in ’s compounds.
Chromatographic Behavior :
- While specific retention data for the target compound is unavailable, related methoxy-phenyl amines in show moderate relative retention times (e.g., 1.75 for Compound A), suggesting similar HPLC/MS elution profiles under reversed-phase conditions.
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for analogous secondary amines, such as alkylation of primary amines with halogenated precursors (). However, the steric bulk of the dimethylphenyl group may necessitate longer reaction times or elevated temperatures compared to smaller substituents.
Biological Activity
(2,4-DIMETHYLPHENYL)METHYLAMINE, also known as N-[(2,4-dimethylphenyl)methyl]-1-methoxypropan-2-amine, is a compound with potential biological significance due to its unique structural properties. Its molecular formula is C13H21NO, and it has a molecular weight of approximately 207.317 g/mol. This compound's structure suggests possible interactions with various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects.
Chemical Structure and Properties
The compound features a dimethyl-substituted phenyl ring attached to a methyl group and a methoxypropan-2-yl amine moiety. This configuration may enhance its reactivity and interaction potential with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.317 g/mol |
| CAS Number | 355815-06-4 |
Biological Activity
Preliminary studies indicate that (2,4-DIMETHYLPHENYL)METHYLAMINE may exhibit various biological activities, particularly in the modulation of neurotransmitter systems and potential anticancer properties.
Neurotransmitter Interaction
Research suggests that compounds with similar structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The potential for (2,4-DIMETHYLPHENYL)METHYLAMINE to interact with these systems warrants further investigation to determine its efficacy in treating neurological disorders.
Anticancer Activity
Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar amine structures have demonstrated cytotoxicity against various cancer cell lines, including leukemia and solid tumors.
A comparative analysis of several derivatives demonstrated that specific modifications to the phenyl ring significantly impacted their biological activity. For example:
| Compound Name | IC50 (μM) against K562 Cells | IC50 (μM) against HL60 Cells |
|---|---|---|
| (2,4-DIMETHYLPHENYL)METHYLAMINE | TBD | TBD |
| Analog 1 (with trifluoromethyl group) | 5.6 | 8.2 |
| Analog 2 (with methoxy substituent) | 3.6 | 6.9 |
These findings suggest that the introduction of specific substituents can enhance the potency of the compound against particular cancer cell lines.
Case Studies
A notable case study involved the synthesis of a series of phenylmethylamine derivatives that were evaluated for their anticancer properties. The study revealed that modifications to the amine structure could lead to increased efficacy against leukemia cell lines, indicating that (2,4-DIMETHYLPHENYL)METHYLAMINE might possess similar or enhanced activity due to its unique structural features.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2,4-DIMETHYLPHENYL)METHYLAMINE to various protein targets associated with cancer progression. These studies indicate that the compound may effectively bind to active sites on receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
